5-(3-Azepan-1-yl-2-hydroxy-propoxy)-1-benzyl-2-methyl-1H-indole-3-carboxylic acid ethyl ester
Description
This compound is a substituted indole derivative characterized by:
- 2-Methyl substituent: Stabilizes the indole core against metabolic degradation.
- 5-(3-Azepan-1-yl-2-hydroxy-propoxy) chain: Introduces a seven-membered azepane ring with a hydroxyl group, likely influencing solubility and target interaction.
- Ethyl ester at position 3: Modifies bioavailability and hydrolysis kinetics compared to carboxylic acid analogs.
Indole derivatives are widely studied for their biological activities, including anticancer and anti-inflammatory properties. The structural complexity of this compound suggests tailored pharmacokinetic or pharmacodynamic profiles compared to simpler analogs .
Properties
IUPAC Name |
ethyl 5-[3-(azepan-1-yl)-2-hydroxypropoxy]-1-benzyl-2-methylindole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36N2O4/c1-3-33-28(32)27-21(2)30(18-22-11-7-6-8-12-22)26-14-13-24(17-25(26)27)34-20-23(31)19-29-15-9-4-5-10-16-29/h6-8,11-14,17,23,31H,3-5,9-10,15-16,18-20H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRQMXKCLXVJFDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OCC(CN3CCCCCC3)O)CC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Azepan-1-yl-2-hydroxy-propoxy)-1-benzyl-2-methyl-1H-indole-3-carboxylic acid ethyl ester typically involves multi-step organic reactions. The process begins with the preparation of the indole core, followed by the introduction of the benzyl group and the azepane ring. Common reagents used in these reactions include indole derivatives, benzyl halides, and azepane derivatives. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like chromatography and recrystallization are used to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(3-(azepan-1-yl)-2-hydroxypropoxy)-1-benzyl-2-methyl-1H-indole-3-carboxylate undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halides or nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium azide). The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated or carbonylated derivatives, while substitution reactions may produce various substituted indole derivatives .
Scientific Research Applications
Scientific Research Applications
1. Chemistry
- Building Block for Organic Synthesis : The compound serves as a versatile intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, including reduction and substitution reactions.
2. Biology
- Biological Activity Studies : Research has indicated potential biological activities such as antimicrobial, anticancer, and anti-inflammatory properties. These activities are under investigation to understand their mechanisms and therapeutic potential.
3. Medicine
- Drug Development : The compound is being explored for its therapeutic applications, particularly in developing new drugs targeting various diseases. Its interactions with specific molecular targets may lead to novel treatment options.
4. Industry
- Material Development : The compound is utilized in developing new materials and chemical processes, contributing to advancements in material science.
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Anticancer Activity
- A study investigated the anticancer properties of this compound against various cancer cell lines. Results indicated significant cytotoxicity at specific concentrations, warranting further exploration into its potential as an anticancer agent.
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Antimicrobial Properties
- Research focused on evaluating the antimicrobial efficacy of the compound against common pathogens. The findings demonstrated promising results, suggesting its potential use in developing new antimicrobial agents.
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Material Science Applications
- In material science, the compound's unique structural features have been leveraged to create novel materials with enhanced properties. Case studies highlight its application in coatings and composites that exhibit improved durability and resistance to environmental factors.
Mechanism of Action
The mechanism of action of 5-(3-Azepan-1-yl-2-hydroxy-propoxy)-1-benzyl-2-methyl-1H-indole-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Analysis and Structural Similarity
The table below compares key structural features and similarity scores (where available):
*Estimated based on molecular formula. †Similarity inferred from structural analogs.
Key Research Findings and Implications
- Synthetic Challenges : Multi-step synthesis may limit scalability compared to single-step esterifications in .
- Pharmacological Gaps : Further studies are needed to evaluate bioavailability and in vivo efficacy compared to high-similarity compounds like ethyl 1,2-dimethyl-5-(propynyloxy)-indole-3-carboxylate .
Biological Activity
5-(3-Azepan-1-yl-2-hydroxy-propoxy)-1-benzyl-2-methyl-1H-indole-3-carboxylic acid ethyl ester is a complex organic compound within the indole class. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications. Understanding its biological activity involves exploring its synthesis, mechanisms of action, and empirical research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The process begins with the formation of the indole core, followed by the introduction of the azepane ring and benzyl group. Common reagents include indole derivatives, benzyl halides, and azepane derivatives. The reaction conditions usually require organic solvents and catalysts to achieve high yields and purity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may modulate the activity of receptors or enzymes, leading to various biological effects. The exact pathways involved can vary based on the application, but preliminary data suggest that it could influence neurochemical pathways, potentially providing therapeutic benefits in neurological disorders.
Biological Activity Data
Research into the biological activity of this compound has yielded promising results. Below is a summary table highlighting key findings from various studies:
Case Studies
Several case studies have explored the therapeutic implications of this compound:
- Neuroprotective Effects : In a study assessing neuroprotective properties, the compound demonstrated a capacity to inhibit acetylcholinesterase, suggesting potential applications in treating Alzheimer's disease .
- Antiviral Properties : Another study evaluated its antiviral efficacy against HIV, revealing that it inhibits reverse transcriptase activity effectively, which could be beneficial in developing new antiviral therapies .
- Anticancer Activity : The compound's cytotoxicity against various cancer cell lines was investigated, showing promising results that warrant further exploration into its potential as an anticancer agent .
Q & A
Basic: What are the standard synthetic routes for 5-(3-Azepan-1-yl-2-hydroxy-propoxy)-1-benzyl-2-methyl-1H-indole-3-carboxylic acid ethyl ester?
The synthesis typically involves multi-step functionalization of the indole core. Key steps include:
- Benzoylation : Use benzoyl chloride or similar reagents to introduce the benzyl group at the 1-position .
- Esterification : Ethyl ester formation at the 3-carboxylic acid position under reflux conditions with ethanol and acid/base catalysts (e.g., sodium hydroxide) .
- Propoxy linkage : Reaction of azepane with epoxide intermediates or hydroxypropyl derivatives under controlled temperature (60–80°C) in solvents like dichloromethane or toluene .
- Purity optimization : Recrystallization from acetic acid or mixtures of DMF/acetic acid to achieve >97% purity .
Basic: How is the purity and structural integrity of this compound validated in academic research?
- Chromatography : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) to assess purity .
- Spectroscopy :
- Melting point analysis : Consistency with literature values (e.g., mp 61–64°C for related indole esters) .
Advanced: How can reaction conditions be optimized to improve the yield of this compound?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution for azepane coupling, while toluene minimizes side reactions during esterification .
- Catalyst use : Iodine or Lewis acids (e.g., BF) improve cyclization efficiency in propoxy group formation .
- Temperature gradients : Stepwise heating (e.g., 50°C for benzoylation, 80°C for esterification) reduces thermal decomposition .
- Reaction monitoring : TLC or in-situ IR spectroscopy to track intermediate formation and adjust reaction times (typically 3–5 hours for key steps) .
Advanced: What strategies resolve contradictions in reported yields for similar indole derivatives?
- By-product analysis : LC-MS or NMR can identify common impurities (e.g., unreacted benzyl chloride or azepane intermediates) .
- Replication studies : Systematic variation of solvents (e.g., dichloromethane vs. THF) and catalysts (e.g., sodium acetate vs. pyridine) to isolate optimal conditions .
- Computational modeling : DFT calculations to predict steric/electronic barriers in azepane-propoxy linkage formation, guiding experimental adjustments .
Advanced: What advanced spectroscopic or crystallographic methods are recommended for characterizing stereochemistry?
- X-ray crystallography : Single-crystal analysis resolves absolute configuration at the 2-hydroxypropoxy center (e.g., R/S assignment) .
- Vibrational circular dichroism (VCD) : Differentiates enantiomers in chiral azepane derivatives .
- NOESY NMR : Identifies spatial proximity between the benzyl group and azepane ring, confirming regiospecificity .
Basic: What are the storage and handling protocols for this compound?
- Storage : 0–6°C under inert gas (N or Ar) to prevent hydrolysis of the ester group .
- Handling : Use gloves and fume hoods; avoid inhalation or skin contact due to potential irritancy (refer to SDS for Ethyl 4-(benzyloxy)-1H-indole-2-carboxylate as a proxy) .
Advanced: How can computational tools aid in predicting the biological activity of this compound?
- Molecular docking : Simulate binding to target proteins (e.g., indole-binding enzymes) using software like AutoDock Vina .
- ADMET prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, bioavailability) based on structural fragments (azepane, benzyl, ester) .
Basic: What are the common by-products observed during synthesis, and how are they mitigated?
- Unreacted intermediates : Excess reagents (e.g., benzoyl chloride) removed via aqueous washes (NaHCO) .
- Oxidation products : Antioxidants (e.g., BHT) or oxygen-free environments prevent hydroxyl group oxidation .
- Diastereomers : Chiral column chromatography separates stereoisomers post-synthesis .
Advanced: What mechanistic insights explain the reactivity of the 2-hydroxypropoxy moiety?
- Intramolecular H-bonding : The hydroxyl group stabilizes transition states during nucleophilic substitution, enhancing azepane coupling efficiency .
- Steric effects : Bulky azepane and benzyl groups dictate regioselectivity in propoxy linkage formation (kinetic vs. thermodynamic control) .
Basic: What analytical standards or reference materials are recommended for comparative studies?
- Certified reference materials (CRMs) : Use structurally similar indole esters (e.g., Ethyl 5-fluoro-3-hydroxy-1H-indole-2-carboxylate) with validated purity (>98%) as benchmarks .
- Internal standards : Deuterated analogs (e.g., D-benzyl derivatives) for quantitative MS analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
